
An In-depth Technical Guide to Iodoethane-1,1-
d2

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Iodoethane-1,1-d2

Cat. No.: B1601439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Iodoethane-1,1-d2 (CH₃CD₂I) is a deuterated isotopologue of iodoethane, a valuable reagent

in organic synthesis and various research applications. This guide provides a comprehensive

overview of its chemical and physical properties, detailed experimental protocols for its

synthesis, and an analysis of its spectroscopic characteristics. Furthermore, it explores its

applications in mechanistic studies and drug development, highlighting the significance of

isotopic labeling.

Chemical and Physical Properties
Iodoethane-1,1-d2 is a colorless liquid that may turn reddish-brown upon exposure to light and

air due to the formation of iodine.[1] It is characterized by the substitution of two hydrogen

atoms with deuterium on the carbon atom bonded to iodine. This isotopic substitution results in

a higher molecular weight compared to its non-deuterated counterpart.[2] Key physical and

chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Iodoethane-1,1-d2
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Property Value Reference(s)

CAS Number 3652-82-2 [2]

Linear Formula CH₃CD₂I [2]

Molecular Weight 157.98 g/mol [2]

Appearance Colorless liquid [1]

Boiling Point 69-73 °C (lit.) [2]

Melting Point -108 °C (lit.) [2]

Density 1.974 g/mL at 25 °C [2]

Refractive Index (n20/D) 1.509 (lit.) [2]

Isotopic Purity ≥98 atom % D [2]

Chemical Purity ≥99% (CP) [2]

Solubility
Insoluble in water; soluble in

ethanol and ether
[3]

Storage 2-8°C, protected from light [4]

Stabilizer Typically contains copper [2]

Experimental Protocols
Synthesis of Iodoethane-1,1-d2
The synthesis of Iodoethane-1,1-d2 can be achieved by adapting established methods for the

preparation of iodoethane, starting with the corresponding deuterated precursor, ethanol-1,1-

d2. A common and effective method involves the in-situ generation of phosphorus triiodide (PI₃)

from red phosphorus and iodine, which then reacts with the alcohol.

Materials:

Ethanol-1,1-d2 (CH₃CD₂OH)

Red phosphorus
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Iodine (powdered)

Anhydrous calcium chloride

Sodium bicarbonate solution (saturated)

Water

Round-bottom flask (250 mL)

Reflux condenser

Separating funnel

Distillation apparatus

Water bath

Procedure:

Reaction Setup: In a 250 mL round-bottom flask, place 2.5 g of red phosphorus and 25 mL of

ethanol-1,1-d2. Fit the flask with a reflux condenser.

Addition of Iodine: Carefully add 25 g of powdered iodine in small portions (approximately 3-

4 g at a time) through the top of the condenser, allowing about two minutes between

additions. The reaction is exothermic and should be controlled.

Reflux: Once all the iodine has been added, allow the mixture to stand for 10 minutes. Then,

heat the mixture on a boiling water bath for one hour to complete the reaction.

Distillation: After reflux, rearrange the apparatus for distillation and distill the crude

Iodoethane-1,1-d2 using a water bath. Collect the distillate in a flask cooled with ice.

Washing: Transfer the distillate to a separating funnel and wash it with an equal volume of

saturated sodium bicarbonate solution to remove any acidic impurities. Shake well and allow

the layers to separate. Discard the upper aqueous layer.
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Drying: Run the lower organic layer into a clean, dry conical flask and add a few granules of

anhydrous calcium chloride. Swirl the flask occasionally until the liquid becomes clear,

indicating that it is dry.

Final Distillation: Filter the dried Iodoethane-1,1-d2 into a 50 mL round-bottom flask and

perform a final distillation. Collect the fraction that boils between 69 °C and 73 °C.

The following diagram illustrates the general workflow for the synthesis and purification of

Iodoethane-1,1-d2.

Caption: Workflow for the synthesis and purification of Iodoethane-1,1-d2.

Spectroscopic Data
The isotopic substitution in Iodoethane-1,1-d2 leads to predictable changes in its NMR and

mass spectra compared to the non-deuterated iodoethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In the ¹H NMR spectrum of Iodoethane-1,1-d2, the signal corresponding to the

protons on the carbon adjacent to the iodine atom (the α-protons) will be absent. The spectrum

will be dominated by a signal for the methyl (CH₃) protons. This signal is expected to be a

triplet due to coupling with the two deuterium atoms on the adjacent carbon (J-coupling

between H and D is much smaller than H-H coupling and often results in a broadened singlet

or a poorly resolved triplet).

¹³C NMR: The ¹³C NMR spectrum will show two signals. The signal for the methyl carbon (CH₃)

will be a singlet. The signal for the deuterated carbon (CD₂) will appear as a triplet due to the

one-bond coupling with the two deuterium atoms (spin I=1 for deuterium).

Table 2: ¹H NMR Data
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Compound
Chemical Shift
(ppm)

Multiplicity Assignment Reference(s)

Iodoethane

(CH₃CH₂I)
~3.2 Quartet -CH₂- [5][6]

~1.8 Triplet -CH₃ [5][6]

Iodoethane-1,1-

d2 (CH₃CD₂I)
~1.8

Triplet (or

broadened

singlet)

-CH₃ Predicted

Table 3: ¹³C NMR Data

Compound
Chemical Shift
(ppm)

Multiplicity Assignment Reference(s)

Iodoethane

(CH₃CH₂I)
~-1.1 Singlet -CH₃ [7]

~20.6 Singlet -CH₂- [7]

Iodoethane-1,1-

d2 (CH₃CD₂I)
~-1.1 Singlet -CH₃ Predicted

~20.6 Triplet -CD₂- Predicted

Mass Spectrometry (MS)
In the mass spectrum of Iodoethane-1,1-d2, the molecular ion peak will be observed at m/z

158, which is two mass units higher than that of iodoethane (m/z 156).[1][8] The fragmentation

pattern will also be affected by the presence of deuterium.

Table 4: Mass Spectrometry Data
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Compound Molecular Ion (M⁺)
Key Fragment Ions
(m/z)

Reference(s)

Iodoethane (CH₃CH₂I) 156
127 ([I]⁺), 29

([CH₃CH₂]⁺)
[1][8]

Iodoethane-1,1-d2

(CH₃CD₂I)
158

127 ([I]⁺), 31

([CH₃CD₂]⁺)
Predicted

Applications in Research and Development
Mechanistic Studies
Iodoethane-1,1-d2 is a valuable tool for elucidating reaction mechanisms. The kinetic isotope

effect (KIE), a change in the rate of a reaction when an atom in the reactant is replaced by one

of its isotopes, can provide insights into the rate-determining step of a reaction. If the C-H bond

at the 1-position is broken in the rate-determining step, using Iodoethane-1,1-d2 will result in a

slower reaction rate compared to the non-deuterated analog. This allows researchers to probe

transition state structures and reaction pathways.

Drug Development and Metabolism Studies
Deuterated compounds are increasingly used in pharmaceutical research to improve the

metabolic profile of drugs. The C-D bond is stronger than the C-H bond, which can slow down

metabolic processes that involve the cleavage of this bond. This "deuterium effect" can lead to:

Increased drug half-life: Slower metabolism can result in a longer duration of action,

potentially reducing the required dosing frequency.

Reduced formation of toxic metabolites: By blocking or slowing down certain metabolic

pathways, the formation of harmful byproducts can be minimized.

Improved oral bioavailability: Slower first-pass metabolism in the liver can lead to a higher

concentration of the active drug reaching systemic circulation.

Iodoethane-1,1-d2 can be used as a building block in the synthesis of more complex

deuterated molecules for such studies. It also serves as an internal standard in mass

spectrometry-based assays for pharmacokinetic and metabolic studies due to its distinct mass.
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The following diagram illustrates the general logic of using deuterated compounds in drug

development.

Caption: Logic for using deuteration to improve drug metabolic stability.

Safety Information
Iodoethane-1,1-d2 is a hazardous substance and should be handled with appropriate safety

precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin and eye

irritation, and may cause allergic skin reactions or respiratory irritation. It is also suspected of

causing genetic defects.[2] Personal protective equipment, including gloves, safety glasses,

and a lab coat, should be worn when handling this compound.

Conclusion
Iodoethane-1,1-d2 is a specialized chemical with significant applications in scientific research,

particularly in the fields of reaction kinetics and pharmaceutical development. Its unique

isotopic composition allows for detailed mechanistic studies and the potential to enhance the

metabolic stability of drug candidates. This guide provides essential technical information to

support researchers and scientists in the effective and safe utilization of this valuable

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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